molecular formula C12H17N5 B1458628 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine CAS No. 1707372-39-1

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine

Cat. No. B1458628
M. Wt: 231.3 g/mol
InChI Key: BEUJLUKUCQPVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C12H17N5 . It has an average mass of 231.297 Da and a monoisotopic mass of 231.148392 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Methylpyrazolo [1,5- a ]pyrazine-4-carboxylates were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo [1,5- a ]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” can be confirmed by techniques such as 1H NMR, 13C NMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” can be inferred from its molecular structure. It has a molecular weight of 231.297 g/mol .

Scientific Research Applications

  • Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates

    • Application: This compound is used in the synthesis of new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
    • Method: The synthesis involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and conversion via nitrile intermediates to the corresponding amidoximes and amidines .
    • Results: The cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate were used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5 …

    • Application: This compound is used in the development of potential therapeutic agents .
    • Method: The compound was tested on A549 cells in transwell assays .
    • Results: The compound inhibited migration and invasion of A549 cells .
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4 …

    • Application: This compound is used in the development of potential therapeutic agents .
    • Method: The compound was tested for its inhibitory effect .
    • Results: All the tested novel compounds showed good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
  • 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride

    • Application: This compound is used in the synthesis of new derivatives .
    • Method: The synthesis involves the use of this compound as a starting material .
    • Results: The compound is synthesized and used for further reactions .
  • Synthesis of carboxyl- or alkoxycarbonyl-functionalized azolopyrazines

    • Application: This compound is used in the synthesis of carboxyl- or alkoxycarbonyl-functionalized azolopyrazines .
    • Method: The synthesis involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and conversion via nitrile intermediates to the corresponding amidoximes and amidines .
    • Results: The cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate were used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
  • 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine
    • Application: This compound is used in the synthesis of new derivatives .
    • Method: The synthesis involves the use of this compound as a starting material .
    • Results: The compound is synthesized and used for further reactions .

Future Directions

The future directions for “1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine” could involve further structural modification to achieve selective dual inhibition of DDR1 and DDR2 . Additionally, it could be used as a starting point for the synthesis of new heteryl-containing derivatives .

properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(13)3-6-16/h4,7-8,10H,2-3,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUJLUKUCQPVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Reactant of Route 2
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Reactant of Route 3
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Reactant of Route 4
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Reactant of Route 6
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.